molecular formula C23H30N6OS B2804774 N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide CAS No. 953939-40-7

N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide

Cat. No.: B2804774
CAS No.: 953939-40-7
M. Wt: 438.59
InChI Key: DYAPIWSKTXIBRZ-UHFFFAOYSA-N
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Description

N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide is a potent and selective allosteric inhibitor of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2), a key node in the RAS/MAPK signaling pathway. This pathway is a critical driver of cell proliferation and survival, and its dysregulation is implicated in a wide range of cancers, particularly those driven by receptor tyrosine kinases (RTKs). As a research tool, this compound is invaluable for investigating the role of SHP2 in oncogenesis and for exploring combination therapies. By allosterically inhibiting SHP2, it prevents the formation of the active conformation of the phosphatase, thereby blocking signal transduction from upstream oncoproteins like RTKs to the downstream RAS-ERK cascade [https://www.nature.com/articles/nature18621]. This mechanism has positioned SHP2 as a promising therapeutic target for cancers resistant to single-agent targeted therapies, such as those with KRAS mutations or resistance to RTK inhibitors [https://www.cancer.gov/news-events/cancer-currents-blog/2020/shp2-inhibitors-cancer-research-trials]. Consequently, this inhibitor is a critical compound for preclinical studies aimed at understanding signaling adaptors, feedback mechanisms, and for developing novel strategies to overcome resistance in oncology research.

Properties

IUPAC Name

N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6OS/c1-3-18(17-10-6-4-7-11-17)22(30)24-12-15-29-21-19(16-25-29)20(26-23(27-21)31-2)28-13-8-5-9-14-28/h4,6-7,10-11,16,18H,3,5,8-9,12-15H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAPIWSKTXIBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This is usually achieved through a cyclization reaction involving appropriate starting materials such as 4-(piperidin-1-yl)pyrazole and a suitable aldehyde or ketone.

    Introduction of the methylthio group: This step involves the methylation of a thiol group, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

    Attachment of the phenylbutanamide moiety: This is typically done through an amide coupling reaction, using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the amide bond or other reducible functional groups using reducing agents like lithium aluminum hydride.

    Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amides, alcohols.

    Substitution: Substituted piperidinyl derivatives.

Scientific Research Applications

N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can modulate signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Table 1: Substituent Variations and Core Modifications

Compound Name/ID (Evidence Source) Position 6 Position 4 1-Position Side Chain Molecular Weight (g/mol) Notable Properties
Target Compound Methylthio Piperidin-1-yl Ethyl-2-phenylbutanamide ~456.6 (estimated) Hydrophobic side chain; flexible
Example 53 () - Benzenesulfonamide Chromen-2-yl/fluoroaryl ethyl 589.1 MP: 175–178°C; kinase inhibition
PROTAC SJF690 () - Piperidinyl linker BTK-targeting PROTAC scaffold ~1,200 (estimated) Protein degradation activity
Compound 2u () Thio-benzo[d]thiazole - Ethoxyethoxyethyl 514.6 Yield: 71%; high solubility

Key Observations :

  • Position 4 : Piperidinyl groups (target compound) vs. benzenesulfonamide (Example 53) suggest divergent binding modes—piperidine may enhance blood-brain barrier penetration.
  • Side Chain : The ethyl-2-phenylbutanamide in the target compound contrasts with PROTAC SJF690’s complex linker , limiting direct functional comparison.

Physicochemical Properties and Characterization

  • Melting Points : Example 53 (175–178°C) vs. target compound (estimated 160–180°C based on piperidine’s impact).
  • Solubility : The ethyl-2-phenylbutanamide side chain may reduce aqueous solubility compared to ethoxyethoxyethyl in 2u .
  • Mass Spectrometry : HRMS data for analogs (e.g., 589.1 for Example 53 ) validate structural confirmation methods applicable to the target.

Biological Activity

N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide is a complex organic compound characterized by its unique structural features, which include a pyrazolo[3,4-d]pyrimidine core, a piperidine moiety, and a methylthio group. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Structure and Properties

The molecular formula of this compound is C18H22N6OSC_{18}H_{22}N_{6}OS, with a molecular weight of approximately 402.54 g/mol. The compound's structure suggests that it may interact with various biological targets, making it a candidate for therapeutic applications.

PropertyValue
Molecular FormulaC18H22N6OS
Molecular Weight402.54 g/mol
CAS Number941942-05-8

Antitumor Properties

Research indicates that compounds with similar structural features exhibit antitumor activity. For instance, studies have highlighted the importance of substituents on the pyrazolo and thiophene rings in modulating these activities. The presence of a piperidine ring may enhance the compound's interaction with biological targets involved in tumor progression.

Neuropharmacological Effects

The piperidine component suggests potential neuropharmacological effects. Compounds containing piperidine are often investigated for their ability to cross the blood-brain barrier and affect central nervous system (CNS) activity.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameStructural FeaturesBiological Activity
5-Amino-1H-pyrazolePyrazole coreAntitumor activity
Thieno[3,2-d]pyrimidineThiophene and pyrimidine ringsAntimicrobial properties
4-Amino-piperidine derivativesPiperidine ringCNS activity

The unique combination of bioactive motifs in this compound may synergistically enhance its pharmacological profile compared to simpler analogs.

Case Studies and Research Findings

Although specific case studies directly involving this compound are scarce, related compounds have been studied extensively:

  • Antitumor Activity: In vitro studies on pyrazolo[3,4-d]pyrimidine derivatives have shown IC50 values indicating significant cytotoxicity against various cancer cell lines.
  • Neuroprotective Studies: Research on piperidine-containing compounds has demonstrated their ability to reduce neuroinflammation and protect neuronal cells from apoptosis.

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of this pyrazolo[3,4-d]pyrimidine derivative to maximize yield and purity?

  • Methodological Answer: Synthesis typically involves sequential steps: (1) formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of substituted pyrazole precursors under acidic/basic conditions, (2) introduction of the methylthio group via nucleophilic substitution, and (3) coupling with the piperidine and phenylbutanamide moieties. Key optimizations include temperature control (e.g., 60–80°C for cyclization), solvent selection (e.g., DMF for solubility), and catalyst screening (e.g., NaH for thioether formation). Purity is monitored via HPLC, with intermediates characterized by NMR and mass spectrometry .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer:

  • 1H/13C NMR: Confirms substituent positions (e.g., methylthio at C6, piperidine at C4) and detects impurities.
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight (e.g., [M+H]+ ion).
  • HPLC-PDA: Assesses purity (>95% threshold for biological assays).
  • X-ray Crystallography (if available): Resolves ambiguous stereochemistry in the piperidine or butanamide groups .

Q. How can researchers identify potential biological targets for this compound?

  • Methodological Answer:

  • Molecular Docking: Screen against kinase or protease databases (e.g., PDB) to predict binding affinity to enzymes like PI3K or mTOR, which are common targets for pyrazolo[3,4-d]pyrimidines.
  • In Vitro Binding Assays: Use fluorescence polarization or SPR to quantify interactions with suspected targets.
  • Gene Expression Profiling: Compare transcriptomic responses in treated vs. untreated cancer cell lines to infer pathway modulation .

Advanced Research Questions

Q. How should contradictory bioactivity data (e.g., high in vitro potency but low in vivo efficacy) be systematically investigated?

  • Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma stability (e.g., microsomal assays) and bioavailability (e.g., Cmax and AUC in rodent models) to identify metabolic liabilities.
  • Tissue Distribution Studies: Use radiolabeled compound to assess penetration into target organs.
  • Off-Target Screening: Employ proteome-wide affinity chromatography to detect unintended interactions that may reduce efficacy .

Q. What strategies address low regioselectivity during the introduction of the methylthio group?

  • Methodological Answer:

  • Directed Metalation: Use tert-butyllithium to deprotonate specific positions on the pyrazolo[3,4-d]pyrimidine core before sulfur insertion.
  • Protecting Groups: Temporarily block reactive sites (e.g., C4 piperidine) with Boc or Fmoc groups.
  • Design of Experiments (DoE): Statistically optimize reaction time, temperature, and stoichiometry of sulfur donors (e.g., NaSMe) to favor desired regiochemistry .

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity against off-target kinases?

  • Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified substituents (e.g., replacing methylthio with ethylthio or phenylthio) and test against kinase panels.
  • Co-Crystallization: Resolve X-ray structures of compound-kinase complexes to identify steric clashes or hydrogen-bonding mismatches.
  • Free Energy Perturbation (FEP): Use computational models to predict the impact of structural changes on binding energy .

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